Debromo Chloro Nicergoline

Pharmaceutical Impurity Profiling Structural Elucidation Synthetic By-product Identification

Inconsistent impurity profiling leads to regulatory delays. Debromo Chloro Nicergoline (EP Impurity A) is the exact reference standard for accurate quantification in Nicergoline QC. • EP-specified impurity A, essential for ANDA/DMF submissions and ICH Q3A/B compliance. • Enables method validation with established LOD (0.014×10⁻⁵ M) and LOQ (0.046×10⁻⁵ M). • Differentiates synthetic by-product from degradation products for stability-indicating methods. • Supplied with full characterization (HPLC, MS, NMR, COA); in stock for global shipping.

Molecular Formula C24H26ClN3O3
Molecular Weight 439.9 g/mol
CAS No. 38536-28-6
Cat. No. B108583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebromo Chloro Nicergoline
CAS38536-28-6
Synonyms8-[5-Chloro-3-pyridinecarboxylate] 10-Methoxy-1,6-dimethyl-ergoline-8-methanol;  (8β)-10-Methoxy-1,6-dimethyl-ergoline-8-methanol 5-Chloro-3-pyridinecarboxylate (Ester);  [(8β)-10-Methoxy-1,6-dimethylergolin-8-yl]methyl 5-Chloro-3-pyridinecarbox
Molecular FormulaC24H26ClN3O3
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESCN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl
InChIInChI=1S/C24H26ClN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1
InChIKeyDIRAHWOBGZRAEU-FVFQAYNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Debromo Chloro Nicergoline EP Impurity A Reference Standard


Debromo Chloro Nicergoline (CAS 38536-28-6), also designated as Nicergoline EP Impurity A and Chloronicergoline, is a synthetic by-product and specified impurity of the ergot alkaloid derivative Nicergoline (CAS 27848-84-6) [1]. It is formally listed in the European Pharmacopoeia (EP) as Impurity A in the Nicergoline monograph, and an EP Reference Standard is available for analytical method development and validation . Structurally, it differs from the parent drug Nicergoline by the replacement of the bromine atom on the nicotinoyl moiety with a chlorine atom [2]. Its primary application is as a reference standard for pharmaceutical quality control, stability studies, and regulatory submissions for Nicergoline-containing products .

EP-listed specified impurity for Nicergoline monograph
Reference standard for HPLC, UPLC, LC-MS method validation
Supports ANDA/DMF quality control and stability studies

Why Nicergoline EP Impurity A Cannot Be Substituted


In pharmaceutical quality control and regulatory submissions, the selection of a specific impurity reference standard is non-negotiable due to the unique chemical identity, spectral characteristics, and chromatographic behavior of each impurity. Nicergoline EP Impurity A (5-CN) is one of at least sixteen distinct related substances identified in Nicergoline, including eight synthetic by-products and eight degradation products [1]. Each impurity possesses a unique chemical structure, elemental composition, and fragmentation pattern that dictates its specific retention time and detection parameters in HPLC and LC-MS analysis [2]. Substituting Impurity A with another Nicergoline impurity—such as Impurity B (1-nornicergoline) or Impurity D—is scientifically invalid because each impurity reference standard serves a specific purpose in method validation, system suitability testing, and the accurate quantification of that particular impurity in drug substance and finished product batches. The use of an incorrect reference standard would lead to erroneous identification, inaccurate quantification, and potential regulatory rejection [3].

Retention & Detection

Each Nicergoline impurity elutes with a unique retention time and fragmentation pattern; substituting Impurity A distorts peak identity.

Regulatory Identity

Pharmacopoeial monographs require impurity-specific reference standards; using Impurity B or D fails system suitability and may lead to regulatory rejection.

Quantification Accuracy

Calibration against an incorrect impurity reference standard produces inaccurate content values and compromises batch release decisions.

Debromo Chloro Nicergoline Analytical and Structural Evidence


Structural Distinction from Nicergoline

Debromo Chloro Nicergoline (Impurity A) is structurally distinguished from the parent drug Nicergoline by the substitution of a chlorine atom for the bromine atom on the nicotinoyl moiety of the ergoline core [1]. This structural difference arises as a synthetic by-product during Nicergoline manufacturing and yields distinct molecular properties [1]. The compound is one of eight synthetic by-products identified in Nicergoline, as opposed to degradation products formed under stress conditions [2].

Structural Distinction
Head-to-head
Target: Debromo Chloro Nicergoline (C24H26ClN3O3, MW 439.93) vs Comparator: Nicergoline (C24H26BrN3O3, MW 484.39)
Mass difference 44.46 g/mol; chlorine vs bromine isotopic pattern
Enables unambiguous MS identification of synthetic by-product
ESI-TOF/MS and MS/MS fragmentation confirmation
Pharmaceutical Impurity Profiling Structural Elucidation Synthetic By-product Identification

Impurity A HPLC Quantification Performance

A validated RP-HPLC method using ion-pairing counter ions was developed to simultaneously quantify two basic Nicergoline impurities: 5-CN (Debromo Chloro Nicergoline, Impurity A) and 1-DN (a metabolite impurity) [1]. The method demonstrated distinct analytical performance metrics for 5-CN relative to 1-DN [1].

Quantification Performance
Head-to-head
Target: 5-CN LOD 0.014 µM, LOQ 0.046 µM, Recovery 100.32% vs Comparator: 1-DN LOD 0.012 µM, LOQ 0.041 µM, Recovery 100.65%
Slightly higher LOD/LOQ for 5-CN; comparable recovery
Supports validated RP-HPLC method for impurity quantification
Method context: ion-pairing RP-HPLC, DAD 285 nm
Analytical Method Validation RP-HPLC Quantification Pharmaceutical Impurity Analysis

Impurity A Content in Nicergoline

In the quantification of Nicergoline impurities using the validated RP-HPLC method, the actual amount of 5-CN (Impurity A) present in a 30 mg Nicergoline sample was determined and compared to that of 1-DN [1].

Impurity A Content
Head-to-head
Target: 5-CN 27.62 µg (0.09% of Nicergoline) vs Comparator: 1-DN 209.65 µg (0.70%)
5-CN content 7.6-fold lower than 1-DN in tested batch
Informs baseline impurity acceptance criteria
Batch analysis context; 30 mg sample
Impurity Profiling Pharmaceutical Quality Control Batch Analysis

Debromo Chloro Nicergoline Applications


Analytical Method Development and Validation

Debromo Chloro Nicergoline serves as a critical reference standard for developing and validating HPLC, UPLC, and LC-MS methods for the detection and quantification of Impurity A in Nicergoline drug substance and finished products. The validated LOD (0.014 × 10⁻⁵ M) and LOQ (0.046 × 10⁻⁵ M) parameters established for 5-CN provide the necessary performance benchmarks for method validation in accordance with ICH Q2(R1) guidelines [1]. Analytical laboratories can use this reference standard to establish system suitability criteria, determine relative retention times, and calibrate detector response for accurate impurity quantification.

ANDA/DMF Filing and Quality Control

As an EP-listed specified impurity (Nicergoline EP Impurity A), Debromo Chloro Nicergoline is essential for quality control applications required in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic Nicergoline products [2]. The established baseline impurity content of 0.09% in Nicergoline provides a quantitative reference for setting acceptance criteria and evaluating batch consistency [1]. Regulatory agencies require identification, qualification, and control of this specific impurity; procurement of an authenticated reference standard with full characterization data (HNMR, CNMR, MS, HPLC, COA) is mandatory for demonstrating analytical capability and compliance with ICH Q3A/Q3B impurity guidelines .

Stability Studies and Forced Degradation

Debromo Chloro Nicergoline (Impurity A) is identified as a synthetic by-product rather than a primary degradation product of Nicergoline [3]. This distinction is critical for stability-indicating method development and forced degradation studies: Impurity A serves as a marker for synthetic process control, while its absence or minimal change under stress conditions (heat, light, oxidation, humidity) confirms that it originates from the manufacturing process rather than drug degradation. This knowledge enables pharmaceutical scientists to differentiate between process-related impurities and degradation products, a fundamental requirement for establishing product shelf-life specifications and demonstrating manufacturing process robustness.

Mass Spectrometric Identification and Structural Confirmation

The unique molecular signature of Debromo Chloro Nicergoline—characterized by the chlorine isotopic pattern and a molecular ion distinct from the bromine-containing parent drug—makes it an essential reference compound for LC-MS and LC-MS/MS identification workflows [3]. The compound's precise mass and characteristic fragmentation pattern, as elucidated by ESI-TOF/MS and triple quadrupole MS/MS, enable unambiguous identification of Impurity A in complex pharmaceutical matrices [3]. Procurement of this authenticated reference standard is necessary for laboratories performing impurity profiling, structural elucidation of unknown peaks, and confirmation of peak identity in chromatographic analyses, particularly when implementing the relative retention time method described in patent literature for simultaneous determination of multiple Nicergoline impurities [4].

Application
Selection Property
Validation Focus
Analytical method development and validation
EP impurity standard with documented chromatographic retention
System suitability, linearity, and detector response verification
ANDA/DMF quality control
Pharmacopoeial identity and purity specification
Batch consistency evaluation against acceptance criteria
Stability and forced degradation studies
Synthetic process marker distinct from degradation products
Process impurity vs. degradation product differentiation
Mass spectrometric identification
Characteristic chlorine isotope pattern and MS/MS fragmentation
Peak identity confirmation in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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